N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(3-Acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazinone-containing thioacetamide derivative characterized by a 3-acetylphenyl substituent on the acetamide moiety and a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine core linked via a thioether bridge.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8-13(21)16-14(18-17-8)22-7-12(20)15-11-5-3-4-10(6-11)9(2)19/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHXARABQXICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole moiety linked to a triazine derivative, which is significant for its biological properties. The presence of the acetylphenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of electron-withdrawing groups in the phenyl ring has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related thiazole derivatives have shown promising results in inhibiting bacterial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis .
Antitumor Activity
This compound's structural analogs have demonstrated antitumor effects in vitro. The cytotoxicity was evaluated using the MTT assay against several cancer cell lines. Compounds with similar thiazole and triazine structures exhibited IC50 values ranging from 1.61 µg/mL to 24.38 mg/mL, indicating potent antiproliferative effects . The SAR studies suggest that modifications at specific positions on the phenyl ring can significantly affect activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Some analogs have been reported to induce apoptosis in cancer cells via mitochondrial pathways.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, reducing oxidative stress within cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Anticancer Activity : In a clinical study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), thiazole-based compounds showed significant reduction in cell viability at concentrations as low as 5 µg/mL after 48 hours of exposure .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase antimicrobial potency |
| Methyl substitutions | Enhance cytotoxicity |
| Acetyl group presence | Improve solubility and absorption |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazinone Cores
2.1.1. 2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide ()
- Key Differences: Replaces the 3-acetylphenyl group with a 2,4-dimethylphenyl substituent and introduces an amino group at the 4-position of the triazinone ring.
2.1.2. N-(2-Cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS 313481-39-9, )
- Key Differences: Substitutes the 3-acetylphenyl with a 2-cyanophenyl group.
- Impact: The cyano group’s strong electron-withdrawing nature may alter electronic distribution, affecting reactivity or metabolic stability. Molecular weight (301.32 g/mol) is slightly higher than the acetylated analogue (estimated ~305–310 g/mol) .
Thioacetamide Derivatives with Heterocyclic Cores
2.2.1. Quinazolinone-Based Thioacetamides (–14) Examples:
- N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 11)
- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5)
- Key Differences: Replace the triazinone core with a quinazolinone ring and incorporate sulfamoylphenyl groups.
- Impact: The quinazolinone moiety is a larger, planar heterocycle that may enhance π-π stacking interactions with biological targets. Sulfamoyl groups could improve solubility or confer antimicrobial activity .
2.2.2. Triazinoindole Derivatives () Examples:
- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23)
- Key Differences: Features a fused triazinoindole core instead of a simple triazinone.
- Purity >95% in synthesized batches suggests robust synthetic protocols .
Pharmacologically Active Analogues
VUAA1 and OLC15 ()
- VUAA1 : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
- OLC15 : N-(4-Butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
- Key Differences: Triazole cores replace triazinone, with pyridinyl and alkylphenyl substituents.
- Impact : VUAA1 acts as an insect odorant receptor co-receptor (Orco) agonist, while OLC15 is an antagonist. Structural variations in the heterocycle and substituents dictate functional outcomes .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Research Findings and Implications
- Structural-Activity Relationships (SAR): The triazinone core appears critical for hydrogen bonding via its carbonyl and NH groups. Substitutions on the phenyl ring (e.g., acetyl, cyano, sulfamoyl) modulate electronic and steric properties, influencing target selectivity .
- Synthetic Feasibility : High yields (>68%) and purity (>95%) across analogues suggest reliable protocols for thioacetamide synthesis, particularly using thioglycolic acid derivatives and nucleophilic aromatic substitutions .
- Biological Potential: While the target compound’s activity is underexplored in the evidence, analogues like VUAA1 and quinazolinones demonstrate that thioacetamide derivatives are promising for targeting enzymes or receptors in therapeutic contexts .
Notes on Contradictions and Limitations
- Purity vs. Complexity: Despite high purity in simpler triazinones (), more complex fused heterocycles (e.g., triazinoindoles) may require advanced purification techniques .
- Activity Discrepancies: Minor structural changes (e.g., triazinone vs. triazole cores) can switch compound function from agonist to antagonist, underscoring the need for precise SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
